

An In-depth Technical Guide to 8-Hydroxy-2'-deoxyguanosine-15N5

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Compound of Interest

Compound Name: 8-Hydroxy-2'-deoxyguanosine-15N5

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Introduction

8-Hydroxy-2'-deoxyguanosine-15N5 (8-OHdG-15N5) is the stable isotope-labeled form of 8-Hydroxy-2'-deoxyguanosine (8-OHdG), a critical and widely studied biomarker for oxidative stress and carcinogenesis.[1] Due to its isotopic labeling, 8-OHdG-15N5 serves as an invaluable internal standard for the accurate quantification of 8-OHdG in biological samples. Its use in analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy allows for precise measurement by correcting for sample loss during preparation and variations in instrument response.[1][2] This technical guide provides a comprehensive overview of 8-OHdG-15N5, including its properties, detailed experimental protocols for its application, and the biological pathways in which its unlabeled analogue, 8-OHdG, is involved.

Core Properties and Quantitative Data

8-OHdG-15N5 is structurally identical to its endogenous counterpart, with the exception of the five nitrogen atoms in the guanine base being replaced with the heavy isotope ^{15}N . This mass difference allows for its distinction from the native 8-OHdG in mass spectrometry-based analyses, without altering its chemical behavior during sample preparation and chromatographic separation.

Physicochemical and Mass Spectrometry Data

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₃ ¹⁵ N ₅ O ₅	[3][4]
Molecular Weight	288.21 g/mol	[3][4]
Unlabeled CAS Number	88847-89-6	[3][4]
Labeled CAS Number	569649-11-2	[3][4]
8-OHdG Protonated Molecular Ion (MH ⁺)	m/z 284.1	[2][5]
8-OHdG-15N5 Protonated Molecular Ion (MH ⁺)	m/z 289.1	[5]
8-OHdG Quantifier Transition	m/z 284.1 > 168.1	[5]
8-OHdG Qualifier Transition	m/z 284.1 > 140.1	[5]
8-OHdG-15N5 Quantifier Transition	m/z 289.1 > 173.1	[5]
8-OHdG-15N5 Qualifier Transition	m/z 289.1 > 145.1	[5]
Chemical Purity	Typically ≥95%	[3]
Isotopic Purity	Typically ≥98%	[3]

Experimental Protocols

The accurate measurement of 8-OHdG in biological matrices is critical for studies on oxidative stress. The use of 8-OHdG-15N5 as an internal standard is a key component of robust and reliable analytical methods.

Protocol 1: Quantification of 8-OHdG in DNA by LC-MS/MS

This protocol outlines the general steps for the analysis of 8-OHdG in a DNA sample using 8-OHdG-15N5 as an internal standard.

1. DNA Extraction:

- Isolate DNA from tissues or cells using a method that minimizes artifactual oxidation. Methods based on sodium iodide or those utilizing chaotropic agents like guanidine thiocyanate are preferred over phenol-chloroform extraction.[\[6\]](#)
- It is crucial to include metal chelators, such as deferoxamine (0.1 mM), in all buffers to prevent Fenton-like reactions that can cause artificial oxidation of guanine.[\[6\]](#)

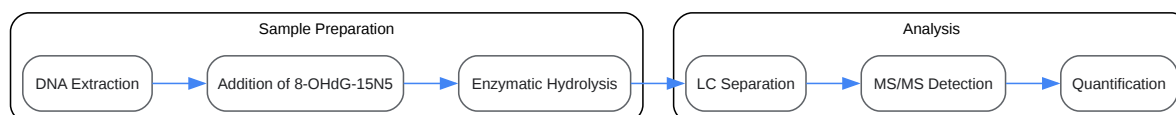
2. DNA Hydrolysis:

- Quantify the extracted DNA using UV absorbance at 260 nm.
- To a known amount of DNA (e.g., 10-50 µg), add a precise amount of 8-OHdG-15N5 internal standard.
- Enzymatically digest the DNA to its constituent nucleosides. A common approach involves a two-step incubation:
 - First, incubate with nuclease P1 at 37°C for 30-60 minutes.[\[7\]](#)
 - Second, adjust the pH to 7.5-8.5 and add alkaline phosphatase, followed by another incubation at 37°C for 30-60 minutes.[\[7\]](#)
- Remove the enzymes by ultrafiltration.[\[7\]](#)

3. LC-MS/MS Analysis:

- Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate.[\[2\]](#)[\[8\]](#)
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific mass transitions for both 8-OHdG and 8-OHdG-15N5 using Multiple Reaction Monitoring (MRM).[\[5\]](#)[\[8\]](#)
 - 8-OHdG transitions: Monitor m/z 284.1 > 168.1 (quantifier) and m/z 284.1 > 140.1 (qualifier).[\[5\]](#)

- 8-OHdG-15N5 transitions: Monitor m/z 289.1 > 173.1 (quantifier) and m/z 289.1 > 145.1 (qualifier).[5]
- Quantification: Create a calibration curve using known concentrations of 8-OHdG standard. The concentration of 8-OHdG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Experimental workflow for 8-OHdG quantification.

Biological Signaling Pathways

Formation of 8-Hydroxy-2'-deoxyguanosine

8-OHdG is formed when reactive oxygen species (ROS), such as the hydroxyl radical ($\bullet\text{OH}$), attack the guanine base in DNA.[9] This oxidative damage is a common consequence of both normal metabolic processes and exposure to environmental stressors.

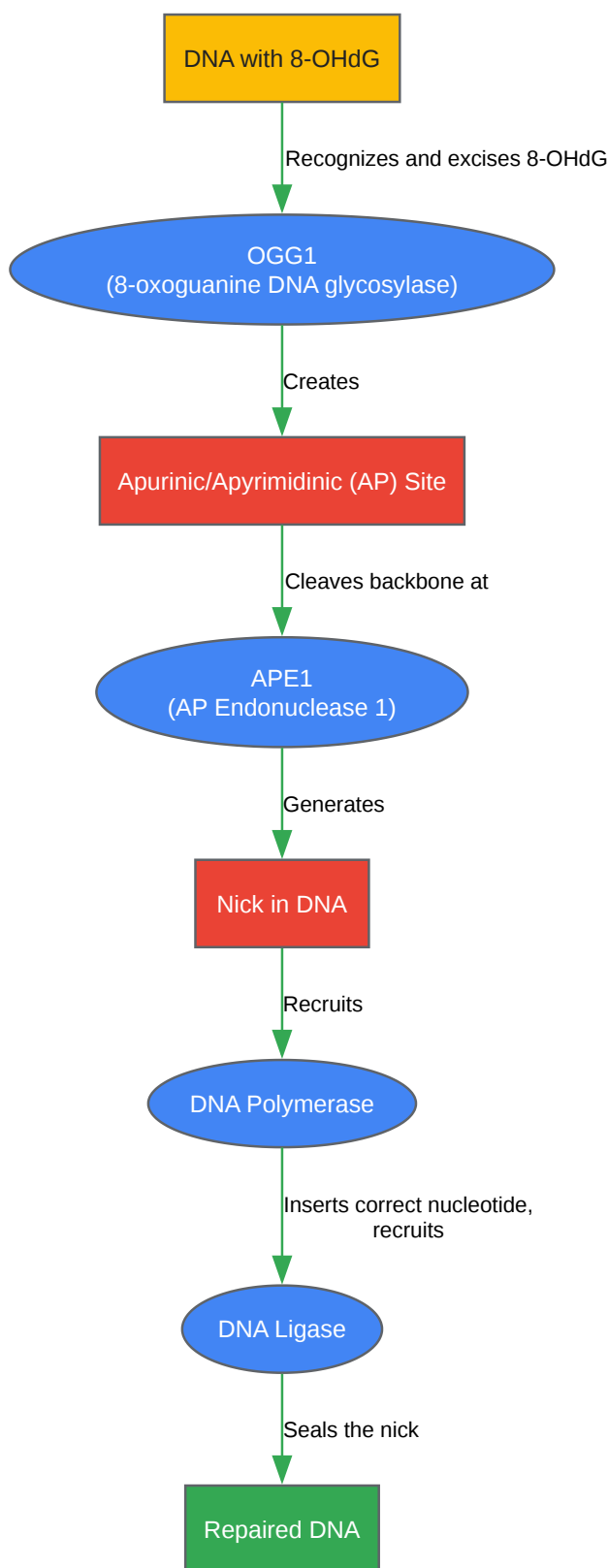


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Formation of 8-OHdG via oxidative stress.

Base Excision Repair (BER) Pathway

The primary mechanism for the removal of 8-OHdG from DNA is the Base Excision Repair (BER) pathway. This multi-step process prevents the accumulation of this mutagenic lesion.



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The Base Excision Repair pathway for 8-OHdG.

Conclusion

8-Hydroxy-2'-deoxyguanosine-15N5 is an essential tool for researchers in the fields of oxidative stress, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of 8-OHdG quantification, a critical biomarker for a host of diseases and a key indicator of cellular damage. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application and understanding of this important analytical standard.

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